3-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide
Beschreibung
This compound features a pyrazole core substituted with a methoxy group at the 3-position and a methyl group at the 1-position. The carboxamide moiety is linked to a branched ethyl chain containing two methoxy groups and a 2-methoxyphenyl substituent.
Eigenschaften
IUPAC Name |
3-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-19-10-12(16(18-19)23-4)15(20)17-9-14(22-3)11-7-5-6-8-13(11)21-2/h5-8,10,14H,9H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYMBCVCMWNZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological implications.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C23H23N3O4
- Molecular Weight : 401.44 g/mol
The structure includes a pyrazole ring, which is known for its diverse biological activities. The presence of methoxy groups is believed to enhance solubility and bioavailability.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, research has shown that derivatives of 1H-pyrazole can inhibit the growth of various cancer cell lines including lung cancer (A549), breast cancer (MDA-MB-231), and prostate cancer cells.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 0.95 | |
| MDA-MB-231 (Breast) | 0.30 | |
| HepG2 (Liver Cancer) | 0.048 |
In a comparative study, the pyrazole derivative demonstrated an IC50 value of 0.048 μM against HepG2 cells, indicating potent antiproliferative activity .
2. Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have demonstrated that these compounds can reduce the activation of NF-kB, a key transcription factor in inflammation .
The mechanisms underlying the biological activities of this compound involve various pathways:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : It has been observed to promote apoptosis in cancer cells through intrinsic pathways.
- Inhibition of Angiogenesis : Some studies suggest that it may inhibit vascular endothelial growth factor (VEGF), thereby preventing tumor angiogenesis.
Case Studies
A notable study evaluated the efficacy of several pyrazole derivatives, including our compound, against various cancer types. The results indicated that compounds with specific substituents on the pyrazole ring significantly enhanced anticancer activity compared to their unsubstituted counterparts .
Case Study Summary
- Study Focus : Evaluation of anticancer activity in vitro.
- Findings : The compound exhibited significant cytotoxicity against multiple cancer cell lines with varying IC50 values.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Group Comparisons
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s methoxy groups (electron-donating) contrast with chloro (3a–3p) or difluoromethyl (II-b-20, 19a) substituents in analogs, which are electron-withdrawing. This difference may influence binding to biological targets (e.g., fungal enzymes) .
- Synthetic Complexity : The target’s three methoxy groups likely necessitate protection/deprotection steps during synthesis, contrasting with simpler halogenation or cyanation routes used for 3a–3p .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound lacks reported synthetic yields or spectroscopic data, but analogs like 3a–3d show yields of 62–71%, suggesting moderate efficiency for pyrazole carboxamide syntheses .
- Melting points for halogenated analogs (e.g., 3d: 181–183°C) are higher than non-halogenated derivatives, likely due to increased crystallinity from halogen interactions .
Q & A
Basic: What are the standard synthetic routes for preparing 3-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide?
Methodological Answer:
A common approach involves nucleophilic substitution and condensation reactions. For pyrazole derivatives, a base-mediated alkylation step (e.g., K₂CO₃ in DMF) is often used to introduce substituents. For example, analogous compounds are synthesized by reacting a pyrazole-thiol intermediate with alkyl halides under mild conditions . The target compound’s carboxamide group may be introduced via coupling reactions using activated esters or via hydrolysis of nitriles followed by amidation. Characterization typically involves NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups .
Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks by comparing with computed chemical shifts (e.g., using DFT calculations) and reference spectra of similar pyrazole derivatives. For instance, the methoxy groups (δ ~3.8–4.0 ppm in ¹H NMR) and carboxamide protons (δ ~6.5–8.0 ppm) should be distinct .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve yield in the alkylation step of pyrazole intermediates?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity. Evidence shows room-temperature reactions in DMF yield ~70–80% for analogous compounds .
- Base Screening : Test alternatives like Cs₂CO₃ for higher reactivity or DBU for milder conditions.
- Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to accelerate alkylation .
- Kinetic Monitoring : Use TLC or in-situ IR to track reaction progress and identify side products .
Advanced: What computational tools are recommended to resolve discrepancies in spectroscopic data interpretation?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to compute NMR chemical shifts and compare with experimental data. For example, B3LYP/6-311+G(d,p) reliably predicts shifts for pyrazole rings .
- X-ray Crystallography : Refine crystal structures using SHELX programs to resolve ambiguities in stereochemistry or bond lengths .
- Molecular Dynamics Simulations : Assess solvent effects on spectral properties (e.g., solvent-induced peak broadening) .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and moisture. Decomposition products may include CO₂ and NOₓ .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced: What strategies can address conflicting bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ determinations) to rule out assay artifacts.
- Proteomic Profiling : Use affinity chromatography or SPR to identify off-target interactions .
- Co-crystallization Studies : Resolve binding modes with target proteins via X-ray crystallography to explain potency variations .
Basic: What are the recommended purity assessment protocols for this compound?
Methodological Answer:
- HPLC/GC : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Aim for ≥95% purity .
- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (deviation <0.4%) .
- Melting Point : Determine via capillary method; sharp melting ranges (<2°C variation) indicate purity .
Advanced: How can researchers predict physicochemical properties (e.g., logP, solubility) when experimental data are unavailable?
Methodological Answer:
- QSAR Models : Use software like Schrödinger’s QikProp or ADMET Predictor to estimate logP, solubility, and bioavailability.
- COSMO-RS : Simulate solvation free energy in solvents (e.g., water, DMSO) to guide formulation .
- Thermodynamic Solubility Measurements : Perform shake-flask experiments with HPLC quantification .
Advanced: What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?
Methodological Answer:
- pH-Dependent Stability : Conduct stability studies in buffers (pH 1–13) and analyze degradation products via LC-MS. For example, acidic conditions may hydrolyze carboxamides to carboxylic acids .
- Kinetic Isotope Effects (KIE) : Use deuterated solvents to probe proton-transfer steps in hydrolysis pathways .
- Computational pKa Prediction : Tools like MarvinSuite or ACD/Labs can identify ionizable groups affecting reactivity .
Basic: What safety precautions are critical during the synthesis of this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile reagents .
- Waste Management : Neutralize acidic/basic waste before disposal. Collect organic solvents in designated containers .
- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced: How can researchers leverage structural analogs to infer the biological targets of this compound?
Methodological Answer:
- Pharmacophore Modeling : Align 3D structures of analogs with known targets (e.g., kinases) using MOE or PyMOL .
- High-Throughput Screening (HTS) : Test against panels of enzymes or receptors (e.g., Eurofins Panlabs) to identify hits .
- CRISPR-Cas9 Knockout : Validate target engagement by observing activity loss in gene-edited cell lines .
Advanced: What experimental and computational approaches validate the compound’s mechanism of action in enzymatic assays?
Methodological Answer:
- Enzyme Kinetics : Measure Vmax and Km under varying substrate/inhibitor concentrations to determine inhibition type (competitive/non-competitive) .
- Molecular Docking : Use AutoDock Vina or Glide to predict binding poses in active sites .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
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